molecular formula C15H21BrO3 B8623120 Ethyl 4-(6-bromohexoxy)benzoate

Ethyl 4-(6-bromohexoxy)benzoate

Cat. No.: B8623120
M. Wt: 329.23 g/mol
InChI Key: QLQZHOCCTBIRPH-UHFFFAOYSA-N
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Description

Ethyl 4-(6-bromohexoxy)benzoate is a useful research compound. Its molecular formula is C15H21BrO3 and its molecular weight is 329.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H21BrO3

Molecular Weight

329.23 g/mol

IUPAC Name

ethyl 4-(6-bromohexoxy)benzoate

InChI

InChI=1S/C15H21BrO3/c1-2-18-15(17)13-7-9-14(10-8-13)19-12-6-4-3-5-11-16/h7-10H,2-6,11-12H2,1H3

InChI Key

QLQZHOCCTBIRPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 232 g of ethyl 4-hydroxybenzoate [XII; Alk=C2H5 ] in 1.2 liters of dimethylsulfoxide was added 100 g of potassium hydroxide. The mixture was stirred for five minutes, 678 g of 1,6-dibromohexane was then added, and the mixture stirred for four hours during which an exothermic reaction occurred (max. temp. 46° C.). The reaction mixture was added to 1500 ml of water and extracted three times with 800 ml of cyclohexane. The cyclohexane layer was washed with 800 ml of water, 200 ml 2N potassium hydroxide and 800 ml concentrated sodium chloride solution, then filtered and concentrated in vacuo. The residue was triturated with ether to give 328.1 g of ethyl 4-(6-bromohexyloxy)benzoate.
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232 g
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100 g
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1.2 L
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678 g
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1500 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

An amount of 16.6 g (100 mmol) of ethyl 4-hydroxybenzoate, 122 g (500 mmol) of 1,6-dibromohexane, 10.0 g of K2CO3 (finely powdered in a mortar and dried) are heated under reflux in 75 ml of absolute acetone. After 20 hours, first the acetone and then the excess of dibromohexane are removed by distillation at 15 mmHg. The crude product is purified in a high vacuum by means of a bulb tube distillation apparatus. After recrystallization from a little ethanol and drying in vacuo over P4O10, about 10 g of analytically pure product are obtained. The melting point is in the room temperature range.
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16.6 g
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122 g
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10 g
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